8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a chloromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring.
Preparation Methods
The synthesis of 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the bromination of imidazo[1,2-a]pyridine followed by chloromethylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzyme activities or interfere with DNA replication, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position, which may affect its reactivity and biological activity.
8-Bromoimidazo[1,2-a]pyridine: Lacks the chloromethyl group, which may influence its solubility and chemical properties.
2-(Bromomethyl)imidazo[1,2-a]pyridine: Contains a bromomethyl group instead of a chloromethyl group, which may alter its reactivity in substitution reactions.
The presence of both bromine and chloromethyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4H2 |
InChI Key |
CVWXKKCCBKPWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)CCl |
Origin of Product |
United States |
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